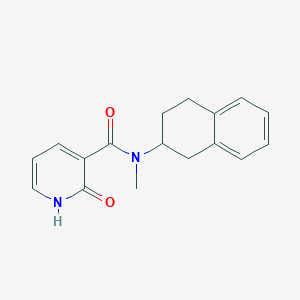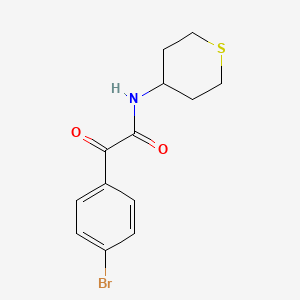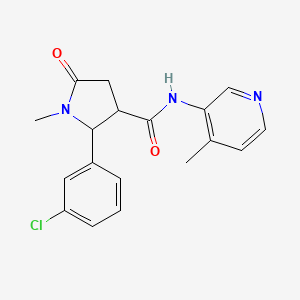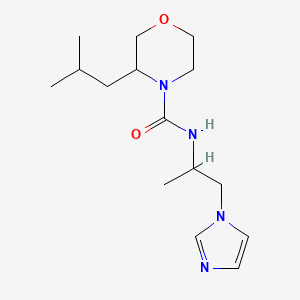![molecular formula C15H18N2O3S B7594658 Methyl 3-[(5-benzyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]butanoate](/img/structure/B7594658.png)
Methyl 3-[(5-benzyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-[(5-benzyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]butanoate is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of Methyl 3-[(5-benzyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]butanoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways within cells. This inhibition leads to a reduction in cell proliferation and inflammation, which may contribute to the anti-tumor and anti-inflammatory effects of this compound.
Biochemical and Physiological Effects:
Methyl 3-[(5-benzyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]butanoate has been found to have a variety of biochemical and physiological effects. In addition to its anti-tumor and anti-inflammatory properties, this compound has also been found to have antioxidant and neuroprotective effects. These effects may contribute to its potential use as a treatment for neurodegenerative diseases such as Alzheimer's.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Methyl 3-[(5-benzyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]butanoate in lab experiments is its potential for use in cancer research. This compound has been found to have anti-tumor properties, making it a promising candidate for further investigation in this area. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of Methyl 3-[(5-benzyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]butanoate. One potential area of focus is in the development of new cancer treatments based on this compound. Additionally, further investigation into the neuroprotective and antioxidant effects of this compound may lead to its use as a treatment for neurodegenerative diseases such as Alzheimer's. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential for use in other areas of scientific research.
Méthodes De Synthèse
The synthesis of Methyl 3-[(5-benzyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]butanoate involves a multi-step process. The first step involves the reaction of benzyl hydrazine with ethyl 2-bromoacetate to form ethyl 2-(benzylhydrazono)acetate. This intermediate is then reacted with thioacetic acid to form the thioester, which is subsequently reacted with 5-chloro-1,2,4-oxadiazole to form the final product.
Applications De Recherche Scientifique
Methyl 3-[(5-benzyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]butanoate has been studied for its potential applications in a variety of scientific research areas. One of the main areas of focus has been in the field of cancer research, where this compound has been found to have anti-tumor properties. Additionally, this compound has also been studied for its potential use as an anti-inflammatory agent and as a treatment for Alzheimer's disease.
Propriétés
IUPAC Name |
methyl 3-[(5-benzyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-11(8-15(18)19-2)21-10-13-16-14(20-17-13)9-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAUKOXJTYCZYDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)SCC1=NOC(=N1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[(5-benzyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]butanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-N-[2-(3-fluorophenyl)ethyl]cyclopropanamine](/img/structure/B7594632.png)





![1,2,3,4-Tetrahydronaphthalen-2-yl [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B7594675.png)
![Methyl 1-[(5-fluoro-2-methylphenyl)carbamoyl]piperidine-4-carboxylate](/img/structure/B7594681.png)